molecular formula C12H11BrN2 B1424061 N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine CAS No. 1219964-39-2

N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine

Cat. No. B1424061
M. Wt: 263.13 g/mol
InChI Key: ZCJOIAUDKSMFLP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine, also known as 5-Bromo-2-Pyridinyl-3-Methylphenylamine, is an organic compound with a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used in a variety of ways, including synthesis, research, and lab experiments.

Scientific Research Applications

Metabolic Studies

The metabolism of N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine and related compounds has been extensively studied, revealing complex pathways involving N-dealkylation, oxidation, and conjugation. For instance, in the metabolism of a related thiazole benzenesulfonamide derivative, various metabolites including a pyridine N-oxide derivative and a carboxylic acid derived from N-dealkylation were identified. These findings highlight the metabolic versatility of such compounds and their potential interactions with biological systems, which could be relevant in pharmacokinetic studies and the development of therapeutic agents (Tang et al., 2002).

Receptor Mechanisms

Research has also delved into the role of receptor mechanisms in mediating the effects of related compounds. For example, the effects of certain antagonists on compulsive food consumption and binge eating in rats were investigated, suggesting the involvement of specific receptor pathways in these behaviors. Such studies can illuminate the potential therapeutic applications of N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine and similar compounds in treating disorders related to compulsive behaviors and appetite control (Piccoli et al., 2012).

Chemical Synthesis and SAR

In the realm of chemical synthesis, the structure-activity relationship (SAR) of 4-amino-2-phenylpyrimidine derivatives, including compounds similar to N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine, has been explored. These studies contribute to the development of novel GPR119 agonists, highlighting the potential of such compounds in modulating glucose tolerance and other metabolic parameters, which is crucial for diabetes research and treatment strategies (Negoro et al., 2012).

Therapeutic Potential

The therapeutic potential of related compounds has been demonstrated in various models, such as the activity of propenamine derivatives in mice infected with Trypanosoma cruzi, suggesting potential applications in treating parasitic infections. Such findings underscore the potential of N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine in contributing to the development of new treatments for infectious diseases (Pereira et al., 1998).

properties

IUPAC Name

5-bromo-N-(3-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJOIAUDKSMFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273380
Record name 5-Bromo-N-(3-methylphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine

CAS RN

1219964-39-2
Record name 5-Bromo-N-(3-methylphenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(3-methylphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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